Lenalidomide-PEG5-C2-acid is a derivative of lenalidomide, an established immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies. The addition of a polyethylene glycol (PEG) linker enhances the solubility and bioavailability of lenalidomide, making this compound a valuable tool in drug development and research. The PEG5-C2-acid moiety provides additional functional groups for further conjugation, increasing its versatility in various applications.
The synthesis of Lenalidomide-PEG5-C2-acid involves several key steps:
Lenalidomide-PEG5-C2-acid features a complex molecular structure that includes:
The molecular formula can be represented as with a molecular weight of approximately 373.4 g/mol .
Lenalidomide-PEG5-C2-acid can undergo various chemical reactions:
These reactions expand the potential applications of Lenalidomide-PEG5-C2-acid in drug development.
Lenalidomide-PEG5-C2-acid exerts its effects through several mechanisms:
These mechanisms contribute to its therapeutic efficacy in treating various malignancies.
Lenalidomide-PEG5-C2-acid exhibits several notable physical and chemical properties:
Quantitative analyses such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis.
Lenalidomide-PEG5-C2-acid has diverse applications across various fields:
These applications highlight its significance in advancing research and therapeutic strategies within biomedical fields.
Lenalidomide-PEG5-C2-acid exemplifies a strategically engineered proteolysis-targeting chimera (PROTAC) building block designed for hijacking the CRL4CRBN E3 ubiquitin ligase complex. This heterobifunctional molecule integrates three critical elements: a CRBN-binding pharmacophore (lenalidomide), a target protein-binding warhead (via the carboxylic acid terminus), and a polyethylene glycol (PEG)-based linker. The design leverages the established mechanism whereby immunomodulatory imide drugs (IMiDs) like lenalidomide allosterically reprogram CRBN's substrate specificity, enabling recruitment and ubiquitination of non-native "neosubstrates" such as transcription factors IKZF1 and IKZF3 [6] [9].
The carboxylic acid moiety (C2-acid) serves as a versatile chemical handle for conjugating diverse target protein ligands through amide coupling or esterification. This modularity enables rapid PROTAC assembly targeting oncoproteins, kinases, or epigenetic regulators. Structural studies confirm that lenalidomide occupies the tri-Trp pocket within CRBN's β-hairpin loop, inducing conformational changes necessary for neosubstrate binding [6] [7]. The linker's exit vector (C4-position in lenalidomide) is strategically chosen to minimize steric hindrance with CRBN's binding surface, preserving high-affinity interactions critical for ternary complex formation [2] [8].
Table 1: Key Components of Lenalidomide-PEG5-C2-acid
| Component | Chemical Structure | Function in PROTAC Design |
|---|---|---|
| CRBN Ligand | Lenalidomide core | Binds CRBN within CRL4 E3 ligase complex |
| Linker | -PEG5- (pentaethylene glycol) | Spacer enabling ternary complex formation; modulates solubility and pharmacokinetics |
| Functional Handle | -C2-acid (acetic acid terminus) | Conjugation point for target protein ligands via amide/ester bonds |
The pentaethylene glycol (PEG5) linker in Lenalidomide-PEG5-C2-acid critically influences PROTAC efficacy through multifaceted biophysical mechanisms. Comprising five ethylene oxide units (-(CH₂CH₂O)₅-), this hydrophilic spacer bridges the lenalidomide moiety and the target-binding warhead. Quantitative proteomic studies demonstrate that PEG-based linkers of this length (~20 Å) optimize the distance between E3 ligase and target protein, facilitating productive ubiquitin transfer [1] [9]. The flexibility of PEG chains accommodates conformational dynamics during ternary complex formation, as evidenced by enhanced degradation efficiencies compared to rigid aromatic linkers for sterically constrained targets [8].
Hydrophilicity conferred by PEG5 significantly improves aqueous solubility (logP reduction by ~1.5 units versus alkyl linkers), mitigating aggregation tendencies common in heterobifunctional degraders. This property enhances cellular permeability and bioavailability. Structural analyses reveal that PEG5's ether oxygens form transient hydrogen bonds with solvent molecules and protein surface residues, subtly stabilizing the CRBN-PROTAC-target ternary complex without compromising proteasomal processing [1]. Functional validation comes from PROTACs incorporating this linker, showing >90% target degradation at nanomolar concentrations in hematopoietic malignancies, attributable to optimized cooperativity between binding partners [9].
Table 2: Impact of Linker Composition on PROTAC Properties
| Linker Type | Length (Å) | Flexibility | Hydrophilicity | Degradation Efficiency (DC50) |
|---|---|---|---|---|
| PEG5 | ~20 | High | High | ≤50 nM (model targets) |
| Alkyl (C9) | ~12 | Moderate | Low | 100-500 nM |
| Piperazine | ~10 | Low | Moderate | >500 nM |
Exit vector engineering profoundly influences the degradation potency and selectivity of lenalidomide-based PROTACs. Lenalidomide-PEG5-C2-acid utilizes the C4-amino group (phthalimide ring) as its primary attachment point, established as the optimal vector for linker conjugation without disrupting CRBN binding. Systematic SAR studies reveal that modifications at alternative positions drastically alter PROTAC functionality:
Notably, linker composition attached to the exit vector further modulates SAR. The PEG5 spacer in Lenalidomide-PEG5-C2-acid outperforms alkyl chains (e.g., C9-NH2) by reducing molecular rigidity, evidenced by enhanced degradation kinetics for nuclear targets like BET proteins. This highlights the interdependence between exit vector selection and linker design in achieving optimal PROTAC topology [5] [10].
The binding thermodynamics of thalidomide analogs to CRBN underpin the efficacy of Lenalidomide-PEG5-C2-acid. Isothermal titration calorimetry (ITC) and cellular degradation assays reveal significant affinity differences:
Thermal shift assays demonstrate that Lenalidomide-PEG5-C2-acid stabilizes CRBN by ΔTm = 8.5°C, comparable to unconjugated lenalidomide (ΔTm = 9.1°C). This indicates preserved binding despite linker integration. Molecular dynamics simulations suggest the PEG5 linker projects away from the protein surface, minimizing steric clashes [3] [7].
Table 3: CRBN Binding Affinities of Thalidomide Analogs
| Ligand | Kd (μM) | ΔTm (°C) | PROTAC Utility |
|---|---|---|---|
| Thalidomide | 10.2 ± 1.5 | 4.1 ± 0.3 | Low; limited degradation efficiency |
| Lenalidomide | 1.1 ± 0.2 | 9.1 ± 0.5 | High; standard for CRBN-recruiting PROTACs |
| Lenalidomide-PEG5-C2-acid | 1.3 ± 0.3 | 8.5 ± 0.4 | High; optimized linker conjugation |
| Lenalidomide-I (C4-iodinated) | 0.9 ± 0.1 | 9.3 ± 0.6 | Moderate; potential off-target effects |
| Pomalidomide | 0.6 ± 0.1 | 10.2 ± 0.4 | Highest; but synthetic complexity increases |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: